Cas no 1440960-75-7 (tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate)
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (6-azaspiro[3.5]nonan-2-yl)carbamate
- tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate
- starbld0041394
- AKOS032961036
- 2-(Boc-amino)-6-azaspiro[3.5]nonane
- TERT-BUTYL N-(6-AZASPIRO[3.5]NONAN-2-YL)CARBAMATE
- PS-20816
- 1440960-75-7
- E88530
-
- Inchi: 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-13(8-10)5-4-6-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
- InChI Key: ZOKFNVCLLHRJIU-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1CC2(CCCNC2)C1
Computed Properties
- Exact Mass: 240.183778013g/mol
- Monoisotopic Mass: 240.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.4Ų
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM1017596-250mg |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 95%+ | 250mg |
$373 | 2022-12-31 | |
| Chemenu | CM1017596-500mg |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 95%+ | 500mg |
$622 | 2022-12-31 | |
| Chemenu | CM1017596-1g |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 95%+ | 1g |
$931 | 2022-12-31 | |
| Chemenu | CM1017596-5g |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 95%+ | 5g |
$2794 | 2022-12-31 | |
| Chemenu | CM1017596-10g |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 95%+ | 10g |
$4656 | 2022-12-31 | |
| eNovation Chemicals LLC | Y1219475-100mg |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 97% | 100mg |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219475-250MG |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 97% | 250mg |
$385 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219475-500MG |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 97% | 500mg |
$640 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219475-1G |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 97% | 1g |
$960 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219475-5G |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate |
1440960-75-7 | 97% | 5g |
$2890 | 2024-07-21 |
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate Suppliers
tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate
Professional Introduction to Compound with CAS No. 1440960-75-7 and Product Name: tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate
The compound with the CAS number 1440960-75-7 and the product name tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and carbamate functional group, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology.
In recent years, the development of novel scaffolds that incorporate spirocyclic moieties has become a focal point in medicinal chemistry. Spirocycles, with their rigid and twisted framework, offer distinct advantages over traditional linear or cyclic compounds. These structural features can enhance binding affinity, reduce metabolic liability, and improve pharmacokinetic properties, making them highly desirable in the design of next-generation therapeutics. The specific spirocyclic system present in tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate is particularly noteworthy, as it combines the benefits of azaspiro compounds with the stability provided by the carbamate group.
The carbamate moiety is a well-established pharmacophore in drug design, known for its ability to form hydrogen bonds and interact with biological targets in a highly specific manner. This functional group has been successfully incorporated into a wide range of bioactive molecules, contributing to their efficacy and selectivity. In the context of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate, the tert-butyl group further enhances the compound's solubility and metabolic stability, making it an attractive candidate for further development.
Recent studies have highlighted the potential of azaspiro compounds as modulators of various biological pathways. These molecules have shown promise in preclinical models for treating neurological disorders, inflammatory conditions, and cancer. The spirocyclic core of these compounds provides a stable platform for derivatization, allowing researchers to fine-tune their properties for specific therapeutic applications. The presence of an azaspiro ring in tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate suggests that it may exhibit similar biological activities, making it a valuable tool for investigating new drug targets.
The synthesis of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The spirocyclic core is typically formed through a cyclization reaction between an aziridine intermediate and a suitable aldehyde or ketone derivative. The subsequent introduction of the carbamate group is achieved through nucleophilic substitution or other coupling reactions, depending on the synthetic strategy employed.
In terms of applications, tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate has shown potential as a lead compound for further drug development. Its unique structural features make it well-suited for interaction with biological targets such as enzymes and receptors involved in disease pathways. Researchers are exploring its efficacy in modulating these targets to develop novel therapeutic agents with improved pharmacological profiles.
The compound's potential is further underscored by its compatibility with various spectroscopic and analytical techniques, which facilitate detailed structural characterization and mechanistic studies. Advanced computational methods, including molecular modeling and quantum chemistry calculations, are being employed to predict the binding modes of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate with its target proteins. These studies provide valuable insights into its interactions at the molecular level and guide the optimization of its pharmacological properties.
Ethical considerations are also an important aspect of research involving such compounds. Ensuring that all synthetic processes are conducted safely and responsibly is paramount to maintaining high standards in chemical research. This includes adherence to regulatory guidelines and best practices in laboratory safety protocols.
The future prospects for tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate are promising, with ongoing research aimed at expanding its therapeutic applications and understanding its mechanisms of action. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the development of new treatments for various diseases.
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